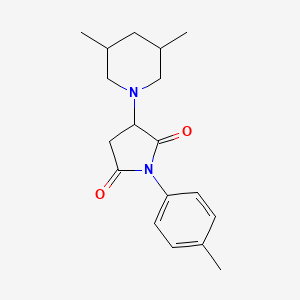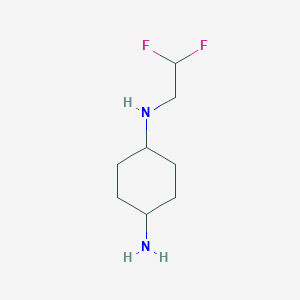
cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics such as increased lipophilicity, stability, and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine typically involves the reaction of 1,4-cyclohexanediamine with 2,2-difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones or alcohols, while reduction may produce difluoroethyl amines or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorinated probe in biological studies, particularly in NMR spectroscopy due to the sensitivity of fluorine-19.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in biological studies, the compound may interact with proteins or nucleic acids, while in industrial applications, it may participate in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine can be compared with other similar compounds such as:
N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine: Lacks the cis configuration, which may result in different chemical and physical properties.
N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine derivatives: Substituted derivatives with additional functional groups that can alter the compound’s reactivity and applications.
Other fluorinated amines: Compounds with similar fluorinated ethyl groups but different core structures, which can influence their overall properties and uses.
The uniqueness of this compound lies in its specific configuration and the presence of fluorine atoms, which impart distinct characteristics that can be exploited for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H16F2N2 |
|---|---|
Molekulargewicht |
178.22 g/mol |
IUPAC-Name |
4-N-(2,2-difluoroethyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)5-12-7-3-1-6(11)2-4-7/h6-8,12H,1-5,11H2 |
InChI-Schlüssel |
XKBHGDCLVYEHMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)NCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


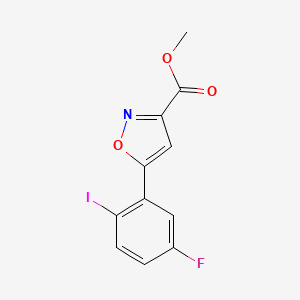


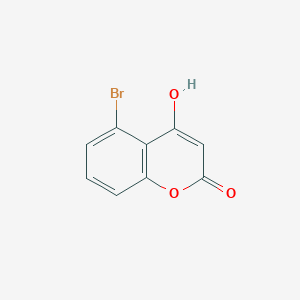
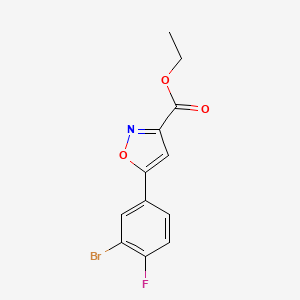
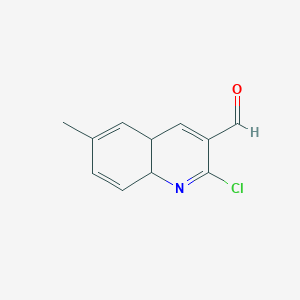
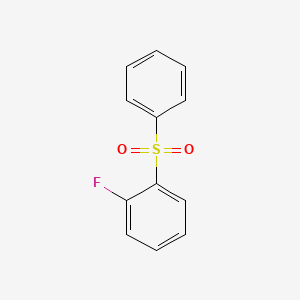
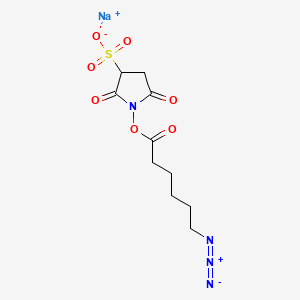
![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
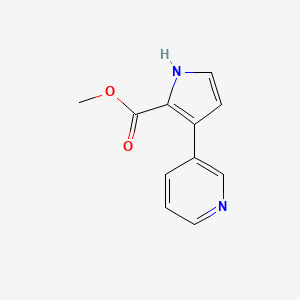
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)


